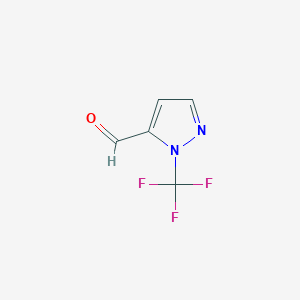

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKACKKAIKLQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives can yield pyrazole rings, which can then be further functionalized to introduce the trifluoromethyl and formyl groups .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(Trifluoromethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde has garnered attention for its potential as a pharmaceutical intermediate. Its applications include:

- Antimicrobial Agents : Compounds derived from this structure have shown significant antimicrobial activity against various pathogens, including Escherichia coli and Aspergillus niger. Studies indicate inhibition rates of up to 85% at specific concentrations.

- Antimalarial Activity : Research suggests that derivatives may inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis in malaria parasites, indicating potential for new antimalarial drugs.

- Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory activity against human monoamine oxidase, suggesting potential applications in treating neurological disorders .

Agrochemistry

The compound also plays a role in agricultural applications:

- Herbicidal Properties : Research indicates that derivatives can inhibit protoporphyrinogen oxidase (PPO), leading to effective weed control with over 80% efficacy at optimal dosages. This makes it valuable for developing new herbicides.

Data Tables

| Application Area | Activity Type | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial (E. coli) | 20 | 75 |

| Medicinal Chemistry | Antimicrobial (A. niger) | 50 | 85 |

| Agrochemistry | Herbicidal (Weed Control) | Optimal Dosage | >80 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound showed significant inhibition against E. coli and A. niger, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Herbicidal Application

Experiments evaluating the herbicidal effectiveness of this compound demonstrated over 80% weed control against common agricultural weeds, supporting its practical application in herbicide formulation.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

- 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

- 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

- 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various synthetic routes have been optimized to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown significant improvements in reaction efficiency.

Anticancer Properties

Research has demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit promising anticancer activities. A study indicated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specifically, some derivatives have shown an ability to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .

| Compound | Cell Line | Concentration (μM) | Effect on Apoptosis |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 |

| 10c | MDA-MB-231 | 10.0 | Induces apoptosis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives displayed selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| 150a | 27.0 | >189 |

| 150b | 35.9 | Not specified |

Antimicrobial Activity

The antimicrobial properties of pyrazole-containing compounds have been evaluated against various bacterial and fungal strains. Preliminary studies suggest that these compounds exhibit moderate to high antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound enhances apoptotic pathways in cancer cells through caspase activation.

- Enzyme Inhibition : It selectively inhibits COX enzymes, reducing inflammation.

- Microtubule Destabilization : Some derivatives interfere with microtubule assembly, which is crucial for cell division .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, resulting in a significant reduction in cell viability and enhanced apoptotic markers.

- Inflammation Model : In carrageenan-induced edema models in rats, compounds derived from this scaffold showed reduced swelling and inflammation compared to controls.

Q & A

Q. What are the common synthetic routes for 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A general approach includes:

Vilsmeier-Haack Formylation : Reacting 1-(trifluoromethyl)-1H-pyrazole with DMF/POCl₃ to introduce the aldehyde group at the 5-position .

Fluorination Optimization : Using trifluoromethylation agents (e.g., CF₃Cl or CF₃I) under controlled temperatures (0–25°C) to ensure regioselectivity .

Non-Conventional Techniques : Microwave or ultrasonic-assisted methods reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (75–90%) compared to conventional heating .

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Time (h) | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Heating | 12–24 | 60–75 | Low equipment cost |

| Microwave-Assisted | 0.5–2 | 80–90 | Faster, energy-efficient |

| Flow Reactor | 1–3 | 85–95 | Scalable, consistent quality |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) and CF₃ group splitting patterns (δ 110–120 ppm for ¹⁹F NMR) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm trifluoromethyl orientation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 209.05) .

- IR Spectroscopy : Aldehyde C=O stretch (1700–1720 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹) .

Q. Key Considerations :

- Crystallization Solvents : Use hexane/ethyl acetate mixtures for high-purity crystals .

- Dynamic NMR : Resolves rotational barriers in the pyrazole ring at low temperatures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound's reactivity in nucleophilic additions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, activating the aldehyde toward nucleophilic attack (e.g., Grignard or hydrazine reactions). Computational studies (DFT) show:

Q. Experimental Validation :

- Kinetic Studies : Monitor reaction rates with UV-Vis spectroscopy in THF .

- Substituent Effects : Compare with difluoromethyl analogs to isolate CF₃-specific contributions .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Methodological Answer: Discrepancies in bond lengths/angles often arise from disordered CF₃ groups or solvent inclusion. Mitigation approaches include:

Multi-Program Refinement : Cross-validate using SHELXL (for small molecules) and Phenix (for disorder modeling) .

Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K vs. 298 K) .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing models .

Q. Case Study :

Q. How can computational methods predict the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450). The aldehyde group forms hydrogen bonds with catalytic residues (binding energy: −8.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate CF₃ substitution patterns with IC₅₀ values for antimicrobial activity .

Q. Validation :

- In Vitro Assays : Compare docking predictions with enzyme inhibition data (e.g., IC₅₀ = 12 μM for acetylcholinesterase) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Key Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.